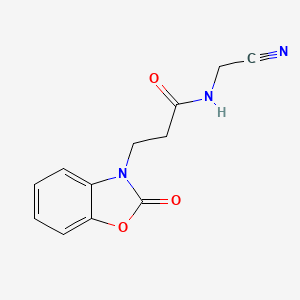
2-Hidroxi-2-(4-bromofenil)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position and an ethyl ester group is attached to the carboxyl group
Aplicaciones Científicas De Investigación
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
Brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a lewis base in the target molecule .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(4-bromophenyl)-2-hydroxyacetate are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.
Result of Action
The molecular and cellular effects of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate’s action are currently unknown
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-bromophenyl)-2-hydroxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-bromophenyl)-2-oxoacetate.
Reduction: Formation of ethyl 2-(4-bromophenyl)-2-hydroxyethanol.
Substitution: Formation of ethyl 2-(4-aminophenyl)-2-hydroxyacetate when reacted with ammonia.
Comparación Con Compuestos Similares
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Ethyl 2-(4-methylphenyl)-2-hydroxyacetate: Substituted with a methyl group, which can impact its steric and electronic characteristics.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of phenylacetic acid derivatives in research and industry.
Propiedades
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWCBLMZYKXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2459587.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2459589.png)
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2459593.png)






